molecular formula C18H20ClNOS B054274 (RS)-Duloxetine hydrochloride CAS No. 116817-11-9

(RS)-Duloxetine hydrochloride

Cat. No.: B054274
CAS No.: 116817-11-9
M. Wt: 333.9 g/mol
InChI Key: BFFSMCNJSOPUAY-UHFFFAOYSA-N
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Description

(RS)-Duloxetine hydrochloride is a pharmaceutical compound primarily used as an antidepressant and anxiolytic. It is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), which means it increases the levels of serotonin and norepinephrine in the brain by inhibiting their reabsorption into cells. This compound is commonly prescribed for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (RS)-Duloxetine hydrochloride involves several steps, starting from the basic building blocks. One common synthetic route includes the following steps:

    Formation of the Naphthol Intermediate: The process begins with the formation of a naphthol intermediate through a Friedel-Crafts alkylation reaction.

    Formation of the Thiophene Ring: The naphthol intermediate is then reacted with a thiophene derivative to form the core structure of duloxetine.

    Formation of the Final Product: The final step involves the reaction of the core structure with a suitable amine to form (RS)-Duloxetine, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Large reactors are used to carry out the chemical reactions in batches.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(RS)-Duloxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amine derivatives.

    Substitution Products: Various aromatic derivatives depending on the nucleophile used.

Scientific Research Applications

(RS)-Duloxetine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of SSNRIs and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter levels and neuronal activity.

    Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and chronic pain conditions.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(RS)-Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and anxiety symptoms. The compound primarily targets the serotonin transporter (SERT) and norepinephrine transporter (NET), blocking their function and preventing the reabsorption of serotonin and norepinephrine into presynaptic neurons.

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: Another SSNRI used to treat depression and anxiety.

    Milnacipran: Used for the treatment of fibromyalgia and depression.

    Desvenlafaxine: A derivative of venlafaxine with similar therapeutic effects.

Uniqueness

(RS)-Duloxetine hydrochloride is unique due to its dual action on both serotonin and norepinephrine reuptake, providing a broader spectrum of therapeutic effects. It is also known for its efficacy in treating chronic pain conditions, which is not a common feature of all SSNRIs.

Properties

IUPAC Name

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFSMCNJSOPUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657730
Record name N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116817-11-9
Record name N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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